molecular formula C25H21FN4O3 B2790469 1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251689-03-8

1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Número de catálogo B2790469
Número CAS: 1251689-03-8
Peso molecular: 444.466
Clave InChI: ZRTBKZHJTVRKBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based compounds. It is also known as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide inhibits BTK by binding to the ATP-binding site of the enzyme. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B cells. Inhibition of BTK also leads to the inhibition of downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of CLL and MCL. It has also been shown to have immunomodulatory effects, such as the inhibition of cytokine production and the modulation of T-cell activation. Additionally, this compound has been shown to have anti-inflammatory effects, such as the inhibition of neutrophil activation and the reduction of pro-inflammatory cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments include its potent inhibitory activity against BTK, its potential therapeutic applications in various diseases, and its immunomodulatory and anti-inflammatory effects. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity.

Direcciones Futuras

There are several future directions for the use of 1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide. One potential direction is the development of combination therapies that target multiple signaling pathways involved in disease progression. Another potential direction is the development of more potent and selective inhibitors of BTK. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of more cost-effective and scalable synthesis methods for this compound could increase its availability for research and clinical use.

Métodos De Síntesis

The synthesis of 1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide involves several steps. The first step involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzyl alcohol to form 4-(4-fluorobenzamido)benzyl alcohol. The second step involves the reaction of 4-(4-fluorobenzamido)benzyl alcohol with 3-methoxyphenyl isocyanate to form the corresponding carbamate. Finally, the carbamate is cyclized with an imidazole derivative to form the desired product.

Aplicaciones Científicas De Investigación

1-(4-(4-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of BTK, which plays a critical role in B-cell receptor signaling. Therefore, this compound has been studied for its potential therapeutic applications in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Propiedades

IUPAC Name

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-33-22-4-2-3-21(13-22)29-25(32)23-15-30(16-27-23)14-17-5-11-20(12-6-17)28-24(31)18-7-9-19(26)10-8-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBKZHJTVRKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.